molecular formula C22H23BrN2O5 B11645908 ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate

ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate

Cat. No.: B11645908
M. Wt: 475.3 g/mol
InChI Key: SYOXGLFPQKTXAY-QGOAFFKASA-N
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Description

Ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate is a synthetic organic compound that belongs to the class of enoyl compounds These compounds are characterized by the presence of a double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate typically involves multi-step organic reactions. One possible route could include:

    Formation of the enoyl intermediate: This step might involve the reaction of a bromophenyl compound with an enoyl chloride in the presence of a base.

    Coupling with threonine: The enoyl intermediate could then be coupled with threonine or its ester derivative under peptide coupling conditions, using reagents like EDCI or DCC.

    Final esterification: The final step might involve esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-{(2E)-3-(4-chlorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate: Similar structure with a chlorine atom instead of bromine.

    Ethyl N-{(2E)-3-(4-methylphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate might confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding and other interactions that might influence the compound’s properties.

Properties

Molecular Formula

C22H23BrN2O5

Molecular Weight

475.3 g/mol

IUPAC Name

ethyl 2-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]-3-hydroxybutanoate

InChI

InChI=1S/C22H23BrN2O5/c1-3-30-22(29)19(14(2)26)25-21(28)18(13-15-9-11-17(23)12-10-15)24-20(27)16-7-5-4-6-8-16/h4-14,19,26H,3H2,1-2H3,(H,24,27)(H,25,28)/b18-13+

InChI Key

SYOXGLFPQKTXAY-QGOAFFKASA-N

Isomeric SMILES

CCOC(=O)C(C(C)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(C(C)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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